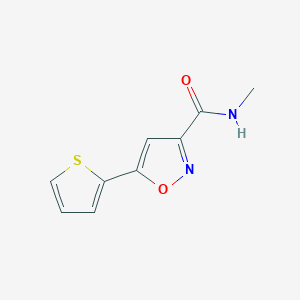

N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

Properties

Molecular Formula |

C9H8N2O2S |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

N-methyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C9H8N2O2S/c1-10-9(12)6-5-7(13-11-6)8-3-2-4-14-8/h2-5H,1H3,(H,10,12) |

InChI Key |

VQDLLQAGNZEYNE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NOC(=C1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes

One classical approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes to form 3,5-disubstituted isoxazoles. For N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, this would entail:

- Generation of a nitrile oxide intermediate.

- Reaction with an alkyne bearing the thiophene substituent at the appropriate position.

- Subsequent conversion of the ester or aldehyde functionality at position 3 to the carboxamide.

This method is highly regioselective and can be catalyzed or promoted under metal-free conditions, sometimes using bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene or under acidic aqueous conditions to improve yields and environmental compatibility.

Condensation-Cyclization Using β-Dicarbonyl Compounds and Hydroxylamine

Another widely reported method involves the condensation of β-dicarbonyl compounds (such as methyl acetylacetonate derivatives) with hydroxylamine salts, which undergo cyclization to form the isoxazole ring. The 5-(thiophen-2-yl) substituent can be incorporated by using β-diketones or β-ketoesters substituted with the thiophene ring.

A representative process includes:

- Claisen condensation of dimethyl oxalate with acetone derivatives to form methyl acetylacetonate intermediates.

- Reaction of these intermediates with hydroxylamine salts (e.g., hydroxylammonium sulfate or hydrochloride) to form the isoxazole ring.

- Direct ammonolysis or ammonification to convert esters to carboxamides without intermediate isolation, enhancing efficiency and yield.

This one-pot method benefits from mild reaction conditions (temperatures ranging from -5 to 80 degrees Celsius) and the possibility of using polar solvents such as methanol, ethanol, or aprotic solvents like dimethylformamide, optimizing reaction rates and product purity.

Specific Preparation Method for this compound

Although direct literature specifically describing the preparation of this compound is limited, the following synthetic strategy can be extrapolated from related isoxazole syntheses and thiophene chemistry:

Stepwise Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-(thiophen-2-yl)-3-methyl isoxazole precursor | 1,3-dipolar cycloaddition of thiophene-substituted alkyne with nitrile oxide generated in situ | Formation of 5-(thiophen-2-yl)-3-methyl isoxazole intermediate |

| 2 | Ester hydrolysis or direct ammonolysis | Treatment with aqueous ammonia or ammonium hydroxide at mild temperatures | Conversion of methyl ester to carboxamide |

| 3 | N-Methylation of carboxamide | Reaction with methylating agent such as methyl iodide or dimethyl sulfate under basic conditions | Formation of this compound |

Reaction Conditions and Optimization

- The cycloaddition step is typically performed at ambient to slightly elevated temperatures (20–60 °C) in polar solvents.

- Hydroxylamine salts are used in stoichiometric amounts, with reaction times ranging from 0.5 to 10 hours depending on temperature.

- Ammonolysis is conducted under controlled temperature (0–50 °C) to avoid decomposition.

- N-Methylation requires a base such as potassium carbonate in an aprotic solvent (e.g., dimethylformamide) to ensure selective methylation of the amide nitrogen.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1,3-Dipolar cycloaddition of nitrile oxides with alkynes | Nitrile oxide, thiophene-substituted alkyne | Room temp to 60 °C, polar solvents | High regioselectivity, metal-free options | Requires generation of reactive nitrile oxides |

| Condensation-cyclization of β-dicarbonyl compounds with hydroxylamine | β-Diketone with thiophene substituent, hydroxylamine salt | -5 to 80 °C, polar or aprotic solvents | One-pot, no intermediate isolation, high yield | Substrate scope may be limited |

| Direct ammonolysis of ester intermediates | Aqueous ammonia or ammonium hydroxide | 0 to 50 °C, aqueous or alcoholic solvents | Mild conditions, efficient conversion | Sensitive to reaction time and temperature |

| N-Methylation of carboxamide | Methyl iodide or dimethyl sulfate, base | Room temp to 50 °C, aprotic solvents | Selective N-methylation | Requires careful control to prevent over-alkylation |

Summary of Research Insights and Recommendations

- The preparation of this compound is best approached via a multistep sequence starting with the regioselective formation of the isoxazole ring by cycloaddition or condensation methods.

- Utilizing β-dicarbonyl precursors bearing thiophene substituents and hydroxylamine salts in a one-pot condensation-cyclization approach offers a practical and scalable route.

- Subsequent ammonolysis and N-methylation steps should be carefully optimized for temperature and reagent stoichiometry to maximize yield and purity.

- Employing environmentally benign solvents and mild reaction conditions aligns with green chemistry principles and enhances operational safety.

- Literature reports confirm the feasibility of these methods with excellent yields and reproducibility, supported by patent disclosures detailing reaction parameters and solvent systems.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Isoxazolines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Uniqueness

N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a thiophene ring and an isoxazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Biological Activity

N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic organic compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features:

- Isoxazole ring : A five-membered heterocyclic structure containing one nitrogen and one oxygen atom.

- Thiophene ring : Enhances the compound's interaction with biological targets due to its electron-rich nature.

- Carboxamide group : Located at the 3-position, it influences solubility and reactivity, which are critical for biological activity.

Biological Activity Overview

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties against various bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth. In vitro studies have demonstrated its efficacy against multiple cancer cell lines, including:

- Hepatocellular carcinoma (HepG2)

- Cervical adenocarcinoma (HeLa)

- Breast carcinoma (MCF-7)

The results indicate moderate to potent antiproliferative activities with low IC50 values, suggesting a strong potential for further development as an anticancer agent .

3. Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Isoxazole derivatives are known for their ability to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. This selectivity could lead to fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its pharmacological profile. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | Cyclopropyl group instead of methoxy/methyl | Antimicrobial |

| Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Methyl ester instead of amide | Antitumor |

| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamide | Thiazole instead of thiophene | Antitubercular |

These variations illustrate how substituents influence pharmacological properties and potential applications in medicinal chemistry.

Case Study 1: Anticancer Evaluation

A study focused on evaluating the cytotoxic effects of this compound against a panel of cancer cell lines using the MTS assay. The compound exhibited significant antiproliferative activity with IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against both Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated effective inhibition with minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to 10 µg/mL, showcasing its broad-spectrum antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cycloaddition reactions involving nitrile oxides and dipolarophiles (e.g., thiophene derivatives). A general procedure involves coupling 5-substituted isoxazole-3-carboxylic acids with methylamine derivatives under reflux conditions in solvents like DMF or dichloromethane. Optimization includes adjusting reaction time (1–3 hours), temperature (80–100°C), and stoichiometric ratios (1:1 molar ratio of acid to amine) .

- Characterization : Use and NMR to confirm structural integrity. For example, the isoxazole proton typically resonates at δ 6.5–7.0 ppm, while the thiophene protons appear at δ 7.2–7.5 ppm .

Q. How can spectroscopic techniques validate the purity and identity of this compound?

- Analytical Workflow :

NMR : Assign peaks for the isoxazole ring (C=O at ~170 ppm in NMR) and thiophene substituents.

HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

IR : Detect functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neurogenic vs. anticancer effects)?

- Case Study : highlights that structurally similar isoxazole carboxamides (e.g., ISX) activate transcription factors like Nkx2.5 in cardiac cells but promote neuronal differentiation in neural stem cells. To reconcile context-dependent effects:

Dose-Response Studies : Test varying concentrations (0.1–100 µM) across cell types.

Pathway Analysis : Use RNA-seq or phosphoproteomics to identify HDAC5 phosphorylation (a key mediator of neurogenic effects) .

Comparative Assays : Validate activity in orthogonal models (e.g., zebrafish embryos vs. cancer cell lines) .

Q. How do structural modifications (e.g., cyclopropyl substitution) influence binding to molecular targets?

- SAR Insights :

- The cyclopropyl group enhances conformational rigidity, improving target selectivity (e.g., for kinases or GPCRs).

- Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity and π-stacking interactions, critical for membrane permeability .

Q. What are the challenges in designing assays to quantify metabolic stability in vitro?

- Experimental Design :

Microsomal Stability : Incubate with liver microsomes (human/mouse) and monitor degradation via LC-MS over 60 minutes.

CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates.

Data Interpretation : Use software like Phoenix WinNonlin to calculate and Clint (intrinsic clearance) .

Data Analysis & Reproducibility

Q. How can researchers address batch-to-batch variability in biological assay results?

- Best Practices :

Standardized Protocols : Pre-treat biological samples (e.g., mitochondria) with 1% DMSO to control solvent effects .

Internal Controls : Include reference compounds (e.g., cyclosporine A for mitochondrial assays) in every experiment.

Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report -values and effect sizes .

Q. What crystallographic software is recommended for resolving the compound’s 3D structure?

- Tools : SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography. Key steps:

Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.

Refinement : Apply restraints for disordered thiophene rings.

Validation : Check R-factors (<5%) and electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.